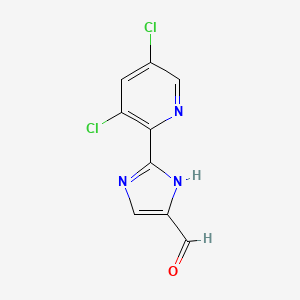
2-(3,5-Dichloro-2-pyridyl)imidazole-5-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,5-Dichloro-2-pyridyl)imidazole-5-carbaldehyde is a chemical compound with the molecular formula C9H5Cl2N3O and a molecular weight of 242.06 g/mol It is characterized by the presence of a pyridine ring substituted with two chlorine atoms at positions 3 and 5, and an imidazole ring with an aldehyde group at position 5
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dichloro-2-pyridyl)imidazole-5-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-dichloro-2-pyridinecarboxaldehyde with an imidazole derivative in the presence of a suitable catalyst . The reaction conditions often include the use of solvents such as toluene and the application of heat to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and catalyst concentration can enhance the efficiency and yield of the production process .
化学反应分析
Types of Reactions
2-(3,5-Dichloro-2-pyridyl)imidazole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atoms on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: 2-(3,5-Dichloro-2-pyridyl)imidazole-5-carboxylic acid.
Reduction: 2-(3,5-Dichloro-2-pyridyl)imidazole-5-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-(3,5-Dichloro-2-pyridyl)imidazole-5-carbaldehyde has several scientific research applications:
作用机制
The mechanism of action of 2-(3,5-Dichloro-2-pyridyl)imidazole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in biological processes, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 2-(3,5-Dichloro-2-pyridyl)imidazole-4-carbaldehyde
- 2-(3,5-Dichloro-2-pyridyl)imidazole-5-carboxylic acid
- 2-(3,5-Dichloro-2-pyridyl)imidazole-5-methanol
Uniqueness
2-(3,5-Dichloro-2-pyridyl)imidazole-5-carbaldehyde is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological activity. Its combination of a dichloropyridyl moiety and an imidazole ring with an aldehyde group makes it a versatile intermediate for various synthetic and research applications .
属性
分子式 |
C9H5Cl2N3O |
|---|---|
分子量 |
242.06 g/mol |
IUPAC 名称 |
2-(3,5-dichloropyridin-2-yl)-1H-imidazole-5-carbaldehyde |
InChI |
InChI=1S/C9H5Cl2N3O/c10-5-1-7(11)8(12-2-5)9-13-3-6(4-15)14-9/h1-4H,(H,13,14) |
InChI 键 |
HQPMYBPBDYBABS-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=NC(=C1Cl)C2=NC=C(N2)C=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















